(S)-(-)-N-Boc-prolinol (CAS: 69610-40-8) is an enantiopure amino alcohol widely procured as a foundational chiral building block for asymmetric organocatalysts, ligands, and active pharmaceutical ingredients (APIs). Featuring a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, it presents as a stable, easily handled solid or viscous oil that is highly soluble in standard organic solvents . Commercially, it is prioritized for the orthogonal reactivity of its free primary hydroxyl group, which allows for selective etherification, oxidation, or substitution while the secondary amine remains strictly masked . This baseline processability makes it a critical raw material for manufacturing Jørgensen-Hayashi catalysts and complex pharmaceutical intermediates where strict stereocontrol and mild downstream deprotection are mandatory .
Substituting (S)-(-)-N-Boc-prolinol with unprotected (S)-prolinol, racemic mixtures, or alternative protecting groups (such as Cbz) introduces severe process liabilities. Unprotected prolinol cannot undergo clean oxidation or selective O-alkylation, as the highly reactive secondary amine triggers rapid polymerization, N-alkylation, or transition-metal catalyst poisoning [2]. Furthermore, substituting N-Boc with N-Cbz necessitates harsh hydrogenolysis (e.g., Pd/C, H2) for deprotection, which irrevocably destroys reducible functional groups like alkenes or alkynes in complex API intermediates[1]. Finally, compromising on enantiomeric purity by utilizing racemic grades directly degrades the stereoselectivity of downstream asymmetric organocatalysts, leading to costly yield losses and complex chiral separations in final product manufacturing [1].
For the synthesis of N-Boc-prolinal (a critical Garner's aldehyde analog), (S)-N-Boc-prolinol undergoes quantitative oxidation without epimerization [1]. Under Swern oxidation (oxalyl chloride/DMSO) or Cu/TEMPO catalysis, (S)-N-Boc-prolinol yields >99% of the target aldehyde [1], [2]. In contrast, unprotected (S)-prolinol fails under these conditions due to the reactive secondary amine, which causes rapid condensation and polymerization [2].
| Evidence Dimension | Aldehyde Yield & Epimerization Resistance |
| Target Compound Data | (S)-N-Boc-prolinol (>99% yield, 0% epimerization) |
| Comparator Or Baseline | Unprotected (S)-prolinol (Reaction failure / polymerization) |
| Quantified Difference | >99% yield difference with complete preservation of the stereocenter. |
| Conditions | Swern oxidation or Cu/TEMPO catalytic oxidation at scale |
Enables the scalable production of chiral aldehyde building blocks without the yield loss and racemization associated with unprotected amines.
When synthesizing complex APIs with reducible functional groups, the choice of protecting group dictates process viability. N-Boc-prolinol derivatives can be deprotected using mild acids (e.g., TFA or HCl), resulting in 100% retention of sensitive double bonds [1]. Conversely, N-Cbz-prolinol derivatives require Pd/C hydrogenolysis for deprotection, which causes unwanted reduction of allyl groups and other alkenes, leading to significant impurity formation and yield loss [1].
| Evidence Dimension | Double Bond Retention during Deprotection |
| Target Compound Data | N-Boc-prolinol derivatives (100% retention via acidic deprotection) |
| Comparator Or Baseline | N-Cbz-prolinol derivatives (Alkene reduction via Pd/C hydrogenolysis) |
| Quantified Difference | Complete preservation of reducible moieties versus severe degradation/reduction. |
| Conditions | Deprotection step in the synthesis of complex intermediates (e.g., β-lactamase inhibitors) |
Dictates the procurement of Boc-protected over Cbz-protected prolinol when downstream targets contain sensitive reducible functional groups.
In late-stage functionalization, the masked amine of N-Boc-prolinol allows it to act exclusively as an O-nucleophile. During Pd-catalyzed migratory aryl cross-coupling with para-halides, N-Boc-prolinol achieves ~41-43% yield of complex meta-ethers (e.g., iso-pyriproxyfen derivatives) [1]. Unprotected prolinol acts as a competing N-nucleophile, leading to unwanted N-arylation and rapid poisoning of the palladium catalyst[1].
| Evidence Dimension | Chemoselective O-arylation Yield |
| Target Compound Data | N-Boc-prolinol (~41-43% yield of target ether) |
| Comparator Or Baseline | Unprotected prolinol (Competing N-arylation and catalyst poisoning) |
| Quantified Difference | Enables moderate-to-good yield of O-arylated products where unprotected baselines fail entirely. |
| Conditions | Pd-catalyzed migratory aryl cross-coupling with para-halides |
Allows direct synthesis of complex chiral ethers and organocatalyst precursors without competing amine reactivity.
The steric bulk of the Boc group protects the alpha-chiral center from racemization during aggressive downstream derivatization. Whether subjected to multistep mechanochemical synthesis or standard batch scale-up, (S)-N-Boc-prolinol retains ≥99% enantiomeric excess (ee) in the final isolated products (e.g., PZ-1190 or diarylprolinol silyl ethers) . Baselines utilizing poorly protected analogs or racemic mixtures suffer from severe loss of stereocontrol, requiring expensive chiral chromatography .
| Evidence Dimension | Enantiomeric Excess (ee) of Downstream Products |
| Target Compound Data | (S)-N-Boc-prolinol (≥99% ee retained) |
| Comparator Or Baseline | Racemic or poorly protected baselines (<90% ee or racemization) |
| Quantified Difference | Maintains near-perfect stereopurity (≥99% ee) compared to significant racemization in baselines. |
| Conditions | Multistep mechanochemical or batch conversion to chiral ligands/APIs |
Guarantees the rigid stereocontrol required for synthesizing premium asymmetric organocatalysts, directly impacting procurement for chiral manufacturing.
(S)-(-)-N-Boc-prolinol is the exact precursor required for etherification to diarylprolinol silyl ethers. The Boc protection prevents N-alkylation during Grignard addition, and the rigid (S)-stereocenter ensures the >99% ee necessary for the catalyst to drive highly stereoselective asymmetric Michael and aldol reactions[1].
In the commercial scale-up of β-lactamase inhibitors and other complex APIs, N-Boc-prolinol is prioritized over Cbz-prolinol. The orthogonal Boc deprotection via mild acid allows for the removal of the protecting group without reducing sensitive allyl or alkene moieties, which would otherwise be destroyed by Pd/C hydrogenolysis [2].
N-Boc-prolinol is the optimal starting material for generating N-Boc-prolinal (a Garner's aldehyde analog). Its masked amine allows Swern or Cu/TEMPO oxidation to proceed quantitatively without the epimerization or polymerization that plagues unprotected prolinol, ensuring high-yield procurement of the chiral aldehyde[3].
For the synthesis of agrochemical or pharmaceutical libraries via Pd-catalyzed cross-coupling, N-Boc-prolinol serves as a clean O-nucleophile. The Boc group prevents transition-metal catalyst poisoning and N-arylation, enabling the direct synthesis of complex chiral ethers from aryl halides [4].
Irritant